

Application Notes and Protocols for Dyngo-4a in Endocytosis Inhibition

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Compound of Interest		
Compound Name:	Dyngo-4a	
Cat. No.:	B607236	Get Quote

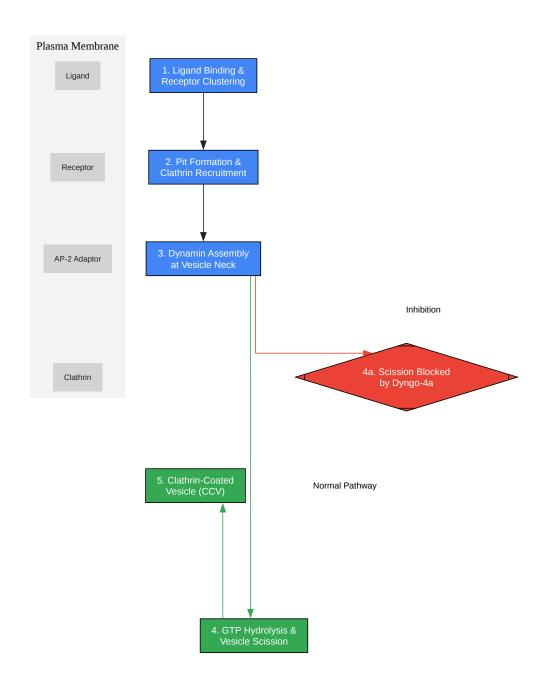
Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and entry of pathogens. A key protein in many endocytic pathways, particularly clathrin-mediated endocytosis (CME), is the large GTPase dynamin. Dynamin assembles at the neck of budding vesicles and, through GTP hydrolysis, facilitates the final membrane scission event. **Dyngo-4a** is a potent, cell-permeable, and reversible small molecule inhibitor of dynamin.[1][2] It is a second-generation inhibitor developed to improve upon the potency and reduce the off-target effects and cytotoxicity associated with its predecessor, dynasore.[1][2] These notes provide detailed information on the effective use of **Dyngo-4a** to inhibit endocytosis in a research setting.

Mechanism of Action

Dyngo-4a functions as a non-competitive inhibitor of dynamin's GTPase activity.[1] It specifically shows a high potency against the helical oligomerization state of dynamin, which is associated with the scission of clathrin-coated pits, while being significantly less active against dynamin assembled into rings.[1][2] By inhibiting the GTPase activity required for membrane fission, **Dyngo-4a** effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and form intracellular vesicles.





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Caption: Mechanism of Dyngo-4a in Clathrin-Mediated Endocytosis.



Quantitative Data Summary

The efficacy of **Dyngo-4a** is dependent on the dynamin isoform, the specific assay, and the cell type being studied. The following tables summarize key quantitative data from published literature.

Table 1: IC50 Values for Dyngo-4a

Target	Assay Condition	IC50 Value	Source
Dynamin I (brain)	In vitro GTPase assay	0.38 μΜ	[3]
Dynamin I (rec)	In vitro GTPase assay	In vitro GTPase assay 1.1 μM	
Dynamin II (rec)	In vitro GTPase assay	2.3 - 2.6 μΜ	[3][4]
Helical Dynamin I	PS-stimulated in vitro GTPase assay	2.7 μΜ	[1]
Transferrin Uptake	U2OS cells (non- neuronal CME)	5.7 ± 1.0 μM	[1][5]
SVE	Rat brain synaptosomes	26.8 μΜ	[1]
BoNT/A-Hc Uptake	Cultured hippocampal neurons	16.0 ± 1.2 μM	[4]

CME: Clathrin-Mediated Endocytosis; SVE: Synaptic Vesicle Endocytosis; rec: recombinant;

PS: Phosphatidylserine

Table 2: Recommended Incubation Conditions for Endocytosis Inhibition



Cell Type	Dyngo-4a Conc.	Incubation Time	Assay/Proc ess Measured	Outcome	Source
U2OS (Osteosarco ma)	10 μΜ	5 minutes	Transferrin (Tfn) uptake	Partial inhibition observed.	[1][6]
U2OS (Osteosarco ma)	10 μΜ	30 minutes	Transferrin (Tfn) uptake	Complete abolition of Tfn uptake.	[1][6]
Cultured Hippocampal Neurons	30 μΜ	20 minutes (pre)	BoNT/A-Hc internalization	Abolished BoNT/A-Hc uptake.	[4]
HUVECs	30 μΜ	30 minutes	Transferrin & VEGFR2 endocytosis	Blocked endocytosis.	[5]
αT3-1, LβT2 cells	30 μΜ	30 minutes	GnRH receptor internalization	Effective inhibition.	[3]
Mouse Embryonic Fibroblasts	30 μΜ	30 minutes	General endocytosis	Inhibition observed.	[7]

Detailed Experimental Protocol: Transferrin Uptake Assay

This protocol provides a method to assess the inhibition of clathrin-mediated endocytosis in cultured cells using fluorescently labeled transferrin (Tfn), a classic cargo for this pathway.

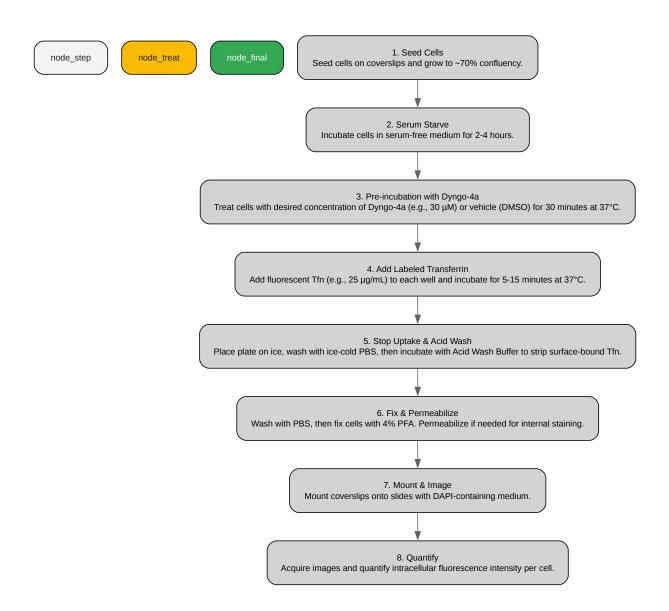
Materials

- Adherent cells cultured on glass coverslips in a 24-well plate
- Dyngo-4a (stock solution in DMSO, e.g., 30 mM)



- Complete cell culture medium
- Serum-free cell culture medium
- Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 594)
- Phosphate-Buffered Saline (PBS)
- Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5)
- Fixative solution (e.g., 4% Paraformaldehyde in PBS)
- Mounting medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)
- Fluorescence microscope





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